
Chloroacetyl-l-alanine
説明
Chloroacetyl-l-alanine is an alanine derivative . It has the molecular formula C5H8ClNO3 . Its average mass is 165.575 Da and its monoisotopic mass is 165.019272 Da .
Synthesis Analysis
The synthesis of L-alanine, a related compound, has been studied extensively. For instance, L-alanine can be produced from pyruvate by transamination . In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase . A triple-enzyme system was developed to biosynthesize L-alanine from cis-butenedioic anhydride .Molecular Structure Analysis
The molecular structure of Chloroacetyl-l-alanine is defined by its molecular formula, C5H8ClNO3 . The structure of a related compound, L-alanine, has been studied in detail. For example, a 2.11-Å crystal structure of full-length AlaA, a major bacterial alanine aminotransferase, has been reported .科学的研究の応用
- Chloroacetyl-l-alanine has demonstrated significant anti-proliferative effects against cancer cells. In particular, it exhibits promising activity against human lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells .
- In vitro studies have shown that Chloroacetyl-l-alanine inhibits the growth and proliferation of important human pathogens, including Enterococcus faecalis, Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, Streptococcus mutans, and Vibrio cholerae .
- Chloroacetyl-l-alanine has been explored for its ability to prevent kidney stone formation (urolithiasis). It acts through nucleation inhibition, aggregation inhibition, and oxalate depletion .
- An in vitro cell culture–based kidney stone dissolution model validated its therapeutic efficacy in treating urolithiasis .
- L-alanine, the parent compound of Chloroacetyl-l-alanine, is a promising nonlinear optical material .
- Due to its physiological functionality and pharmacological significance, Chloroacetyl-l-alanine could serve as a potential ingredient in pharmaceutical formulations .
Anti-Proliferative Properties
Anti-Bacterial Activity
Anti-Urolithiatic Potential
Nonlinear Optical Material
Pharmaceutical Ingredient
Food and Personal Care Products
作用機序
Target of Action
Chloroacetyl-l-alanine, like other acetylated amino acids, primarily targets enzymes and proteins in the body. The presence of the acetyl group allows it to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity
Mode of Action
The mode of action of Chloroacetyl-l-alanine involves its interaction with its targets, primarily enzymes and proteins. The acetyl group in the compound can form hydrogen bonds with these targets, potentially altering their function
Biochemical Pathways
Chloroacetyl-l-alanine likely affects several biochemical pathways due to its ability to interact with a variety of enzymes and proteins. One potential pathway is the metabolism of alanine, an amino acid. Alanine is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . Chloroacetyl-l-alanine, due to its structural similarity to alanine, may interact with enzymes involved in these pathways, potentially affecting their function.
Pharmacokinetics
This would involve absorption into the bloodstream, distribution throughout the body, metabolism by enzymes, and eventual excretion
Result of Action
These could include alterations in enzyme activity, changes in cellular metabolism, and potential effects on immune function .
Action Environment
The action of Chloroacetyl-l-alanine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other molecules can influence its action. For example, in a brine solution, Chloroacetyl-l-alanine can efficiently acetylate amines, leading to the formation of amide derivatives .
特性
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAQFYLADZNZHZ-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetyl-l-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



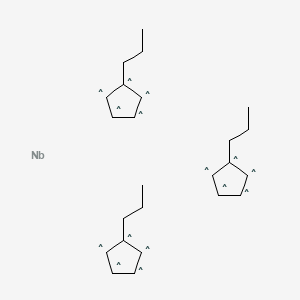

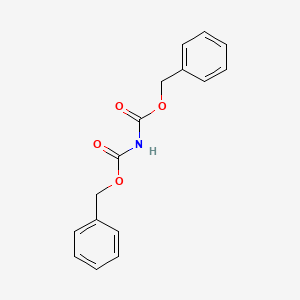
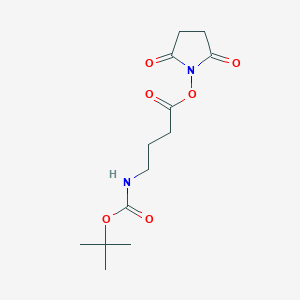
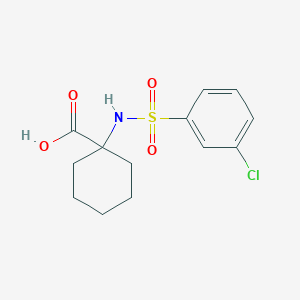
acetate](/img/structure/B3150535.png)
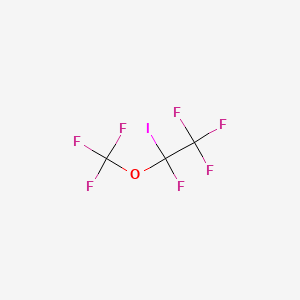
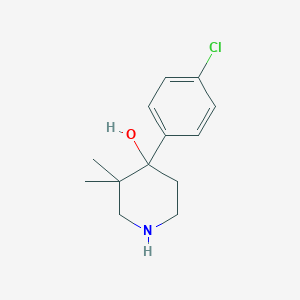
![[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B3150559.png)
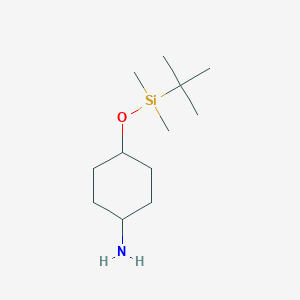



![4-(2-ethoxyphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150606.png)